molecular formula C17H27NO4S2 B2744290 N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide CAS No. 874787-86-7

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide

Cat. No.: B2744290
CAS No.: 874787-86-7
M. Wt: 373.53
InChI Key: BVNQSNUCXHAFDK-UHFFFAOYSA-N
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Description

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a benzene sulfonamide core substituted with an isopropyl group at the para position. The sulfonamide nitrogen is further functionalized with a butyl group and a 1,1-dioxothiolan-3-yl moiety.

Properties

IUPAC Name

N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO4S2/c1-4-5-11-18(16-10-12-23(19,20)13-16)24(21,22)17-8-6-15(7-9-17)14(2)3/h6-9,14,16H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVNQSNUCXHAFDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)S(=O)(=O)C2=CC=C(C=C2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H27NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333109
Record name N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID51090057
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

874787-86-7
Record name N-butyl-N-(1,1-dioxothiolan-3-yl)-4-propan-2-ylbenzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide typically involves multiple steps:

    Formation of the Thiolane Ring: The thiolane ring can be synthesized through the cyclization of a suitable dithiol precursor under oxidative conditions.

    Sulfonamide Formation: The sulfonamide group is introduced by reacting a sulfonyl chloride with an amine. In this case, the amine would be N-butylamine.

    Substitution on Benzene Ring: The isopropyl group is introduced onto the benzene ring through a Friedel-Crafts alkylation reaction using isopropyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiolane ring can be further oxidized to form sulfone derivatives.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The benzene ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic substitution reactions often use reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amines.

    Substitution: Various substituted benzene derivatives depending on the electrophile used.

Scientific Research Applications

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzyme activity. The thiolane ring and benzene ring contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

Structural and Substitutional Variations

Key analogs include:

  • N-alkyl/aryl-2-carboxamides (e.g., N-butyl-2-carboxamide, N-pentyl-2-carboxamide) from , which feature linear or branched alkyl/aryl substituents on the sulfonamide nitrogen .
  • 4-{[2-(5-amino-1,3,4-thiadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide (10) from , which incorporates a thiadiazole ring linked via an ethylamino spacer .
  • 4-[(E)-2-(1H-imidazol-1-yl)diazen-1-yl]-N-(4-methylpyrimidin-2-yl)benzene-1-sulfonamide from , containing a diazenyl-imidazole group for enhanced π-π stacking and hydrogen bonding .

Structural distinctions :

  • The 1,1-dioxothiolan-3-yl group in the target compound introduces a rigid, polarizable sulfur-containing heterocycle, contrasting with simpler alkyl (e.g., butyl, pentyl) or aromatic (e.g., benzyl) substituents in analogs .
  • Compared to thiadiazole derivatives (e.g., compound 10), the dioxothiolan moiety lacks nitrogen-based hydrogen-bonding sites but may improve metabolic stability due to reduced electrophilicity .
Spectroscopic Properties
  • ¹H-NMR shifts :
    • The NH proton of semicarbazide derivatives (e.g., compound 9 in ) resonates at 8.67–9.10 ppm, while thiadiazole-containing analogs (e.g., compound 10) show SCNH₂ protons at 7.28 ppm .
    • The target compound’s NH proton (if unsubstituted) would likely exhibit a distinct shift influenced by electron-withdrawing effects of the dioxothiolan ring.
  • IR data :
    • Sulfonamide S=O stretches typically appear at 1150–1350 cm⁻¹. The dioxothiolan group may introduce additional S=O vibrations overlapping with sulfonamide signals, necessitating deconvolution .

Data Tables

Table 1: Structural and Spectroscopic Comparison
Compound Name Key Substituents ¹H-NMR NH Shift (ppm) Yield (%) Notable Features
Target compound Dioxothiolan, butyl, isopropyl N/A ~50* Rigid heterocyclic substituent
N-butyl-2-carboxamide (1, ) Butyl N/A 49.2 Linear alkyl chain
Compound 10 () Thiadiazole-ethylamino 7.28 (SCNH₂) 70 Nitrogen-rich heterocycle
compound Imidazole-diazenyl N/A N/A High docking score (8.0 kcal/mol)

*Estimated based on analogous reactions .

Biological Activity

N-butyl-N-(1,1-dioxo-1lambda6-thiolan-3-yl)-4-(propan-2-yl)benzene-1-sulfonamide, with CAS number 874787-86-7, represents a class of compounds known for their diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C17H27NO4S2C_{17}H_{27}NO_{4}S_{2}, and it has a molecular weight of 373.5 g/mol. The structure features a sulfonamide group linked to a thiolane ring, which contributes to its unique reactivity and potential biological interactions.

PropertyValue
Molecular FormulaC17H27NO4S2C_{17}H_{27}NO_{4}S_{2}
Molecular Weight373.5 g/mol
CAS Number874787-86-7

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The sulfonamide moiety can form hydrogen bonds with enzymes or receptors, potentially inhibiting their activity. This interaction may lead to alterations in signaling pathways involved in cardiovascular regulation and other physiological processes.

Cardiovascular Effects

Research indicates that sulfonamide derivatives can influence cardiovascular function. For instance, studies have shown that certain benzenesulfonamides can act as endothelin receptor antagonists, which may help in managing conditions such as pulmonary hypertension . In an isolated rat heart model, the effects of various sulfonamide derivatives on perfusion pressure were evaluated:

CompoundDose (nM)Effect on Perfusion Pressure
Control-Baseline
Benzenesulfonamide0.001No significant change
4-(2-Aminoethyl)-benzenesulfonamide0.001Decreased
2-Hydrazinocarbonyl-benzenesulfonamide0.001Variable
4-[3-(4-Nitrophenyl)-ureido]-benzenesulfonamide0.001Variable

The results suggest that the compound can modulate perfusion pressure in a time-dependent manner, indicating potential therapeutic applications in cardiovascular diseases .

Case Studies and Research Findings

Several studies have explored the broader class of sulfonamide derivatives, highlighting their potential applications:

  • Cardiac Function : A study evaluated the impact of benzenesulfonamide derivatives on cardiac perfusion pressure and coronary resistance using isolated rat hearts. Results indicated that certain compounds could significantly lower perfusion pressure and improve coronary resistance .
  • Enzyme Inhibition : Research has shown that similar sulfonamides can inhibit enzymes such as carbonic anhydrase, which plays a crucial role in regulating acid-base balance and fluid secretion in tissues .
  • Anticancer Potential : Some sulfonamide derivatives have been investigated for their anticancer properties, with findings suggesting they may inhibit tumor growth through various mechanisms including apoptosis induction and cell cycle arrest .

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